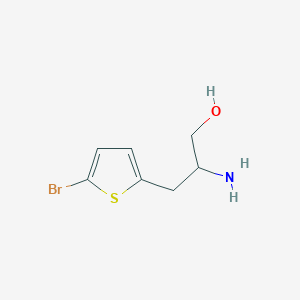

2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol

Description

2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 5-bromothiophen-2-yl substituent attached to the propanolamine backbone. Its structure combines a polar amino alcohol moiety with a brominated thiophene ring, which may influence electronic properties, solubility, and biological activity .

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

2-amino-3-(5-bromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)3-5(9)4-10/h1-2,5,10H,3-4,9H2 |

InChI Key |

QGJZINFJKJGNKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound generally follows a multi-step approach involving:

- Introduction of the bromothiophene moiety,

- Formation of the amino alcohol side chain,

- Purification and characterization.

Two principal synthetic strategies dominate the literature:

Reductive Amination Route

This method utilizes 5-bromothiophene-2-carbaldehyde as the starting aldehyde. The aldehyde undergoes condensation with ammonia or an amine source, followed by reduction to yield the amino alcohol.

- Reacting 5-bromothiophene-2-carbaldehyde with ammonia or ammonium acetate,

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere,

- Temperature control between 60–80°C to optimize conversion,

- Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.

This route efficiently introduces the amino group adjacent to the hydroxyl group on the propanol chain attached to the thiophene ring.

Nitroalkene Intermediate Route

An alternative is the formation of a nitroalkene intermediate by reacting 5-bromothiophene-2-carbaldehyde with nitromethane under basic conditions (e.g., potassium hydroxide in ethanol). This intermediate is then reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH₄) to yield the amino alcohol.

- Formation of nitroalkene via Henry reaction,

- Reduction of nitro group to amino group,

- Hydroxyl group formation concomitant with reduction,

- Purification through silica gel chromatography using ethyl acetate/hexane mixtures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde formation | 5-Bromothiophene-2-carbaldehyde | Commercially available or synthesized |

| Nitroalkene formation | Nitromethane, KOH/EtOH, 60–80°C | Requires careful temperature control |

| Reduction (nitro to amine) | LiAlH₄ in dry ether or THF | Strong reducing agent, moisture sensitive |

| Reductive amination | NH₃ or ammonium acetate, Pd/C, H₂, inert atmosphere | Mild conditions, scalable |

| Purification | Silica gel chromatography, eluent: EtOAc/Hexane or CH₂Cl₂/MeOH | Essential for high purity |

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel columns with ethyl acetate/hexane or dichloromethane/methanol eluents are standard for isolating pure this compound.

- Recrystallization: Employed when the compound is solid, to improve purity.

Analytical Methods

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm amino, hydroxyl, and thiophene protons | Protons on bromothiophene ring at δ 6.8–7.2 ppm; amino and hydroxyl protons identifiable |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and formula | Molecular ion peak at ~264.18 g/mol (C₁₀H₁₂BrNOS) |

| X-ray Crystallography | Determine stereochemistry and crystal structure | Orthorhombic space group P2₁2₁2₁ with defined unit cell parameters |

Comparative Analysis with Structurally Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Complexity | Yield Range (%) |

|---|---|---|---|---|

| This compound | 264.18 | Amino, Hydroxyl, 5-Bromothiophene | Moderate | 70–85 |

| 1-Amino-3-(3,4-dihydroisoquinolin-2-yl)propan-2-ol | ~260 | Amino, Hydroxyl, Isoquinoline | Moderate to High | ~80 |

| 1-Amino-3-(4-tert-butyl-phenoxy)propan-2-ol | ~260 | Amino, Hydroxyl, Phenoxy | Low | >90 |

- Bromine substitution increases molecular weight and electrophilicity, facilitating further functionalization.

- The thiophene ring confers unique electronic properties compared to phenyl or isoquinoline analogs.

- Synthetic routes often require careful control of reaction conditions to prevent debromination or side reactions.

Research Findings and Practical Notes

- The presence of the bromine atom on the thiophene ring requires inert atmosphere conditions during synthesis to avoid oxidative debromination.

- Lithium aluminum hydride is effective for reducing nitro intermediates but demands strict moisture exclusion.

- Reductive amination routes offer scalability advantages for industrial synthesis but may require optimization to maximize yield and minimize by-products.

- Purification by silica gel chromatography remains the gold standard for achieving high purity essential for biological or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 5-Bromothiophene-2-carbaldehyde | Ammonia, Pd/C, H₂, inert atmosphere | Mild, scalable, clean reaction | Requires hydrogenation setup |

| Nitroalkene Reduction | 5-Bromothiophene-2-carbaldehyde + nitromethane | KOH/EtOH, LiAlH₄ reduction | High yield, straightforward | Sensitive reagents, moisture sensitive |

| Epoxide Ring-Opening (analogous) | Epoxide derivative of bromothiophene | Amine nucleophile, KF, THF, 0°C | High regioselectivity, good yield | Requires epoxide precursor |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-one.

Reduction: Formation of 2-Amino-3-(thiophen-2-yl)propan-1-ol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular parameters of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol and analogous compounds derived from supplier data and literature:

Key Observations:

Substituent Diversity: The target compound’s 5-bromothiophen-2-yl group distinguishes it from phenyl-based analogs (e.g., 4-benzyloxyphenyl in , 2-chloro-6-fluorophenyl in ). Bromine increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 2-Amino-3-(methylthio)propan-1-ol, MW 133.20 ).

Positional Isomerism: Compounds like 2-Amino-2-(5-bromo-2-methylphenyl)propan-1-ol exhibit amino group placement on the second carbon, altering steric and electronic effects compared to the target compound’s third-carbon substitution.

Physicochemical and Functional Implications

- Solubility: The bromothiophene group may reduce aqueous solubility compared to polar substituents like methoxy (e.g., 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol ).

- Crystallography : Bromine’s heavy-atom effect facilitates X-ray crystallographic analysis, as seen in SHELX-refined structures .

Biological Activity

2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a brominated thiophene moiety. These characteristics suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 219.08 g/mol. The presence of the brominated thiophene ring is crucial as it enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiophene and amino functionalities often exhibit antimicrobial properties. Preliminary studies have suggested that this compound may act against various bacterial strains. The mechanism is believed to involve interference with microbial enzyme systems, although specific pathways remain under investigation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for similar compounds range from 6.59 to 12.51 µM against MDA-MB-231 cells, indicating significant anticancer activity . The exact mechanisms by which this compound exerts its effects are still being elucidated but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Anticancer Effects

A recent study investigated the cytotoxicity of a series of compounds related to this compound against MDA-MB-231 and 4T1 cell lines. The results indicated that certain derivatives exhibited promising selectivity towards cancer cells compared to non-cancerous MRC-5 cells, suggesting potential therapeutic applications in cancer treatment .

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 |

| Ferrocenyl Chalcone | 6.59 - 12.51 | MDA-MB-231 |

| Pyrazole Chalcone | ~13 | 4T1 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking critical biochemical pathways necessary for cell survival and proliferation . Ongoing research aims to clarify these interactions further and identify potential therapeutic targets.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions between bromothiophene derivatives and amino alcohols. A common approach includes reacting 5-bromo-2-thiophenecarboxaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate, followed by reduction (e.g., catalytic hydrogenation) to yield the amino alcohol. Purification via recrystallization or column chromatography ensures high purity . Key parameters include temperature control (20–80°C) and inert atmospheres to minimize oxidation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR identify functional groups and regiochemistry, with the bromothiophene proton resonances typically appearing at δ 6.8–7.2 ppm .

- X-ray Crystallography: Programs like SHELXL (for refinement) and OLEX2 (for structure solution) resolve stereochemistry and confirm bond angles. For example, the C-Br bond length in bromothiophene derivatives averages 1.87 Å .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~290.0 Da) .

Advanced: How does the 5-bromothiophene substituent influence electronic properties compared to other halogenated analogs?

Answer:

The bromine atom in the 5-position of the thiophene ring enhances electron-withdrawing effects, lowering the HOMO energy (-5.2 eV vs. -4.8 eV for chloro analogs) and increasing electrophilicity. This is critical in Suzuki-Miyaura cross-coupling reactions, where the Br group acts as a leaving group. Comparative DFT studies show a 0.3 eV reduction in HOMO-LUMO gap compared to 3-bromofuran derivatives, impacting charge transport in materials science applications .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from stereochemical variations or impurities. Strategies include:

- Chiral HPLC to isolate enantiomers and test activity separately (e.g., (R)- vs. (S)-configurations may show 10-fold differences in IC values) .

- Dose-Response Assays across multiple cell lines to account for cell-specific effects. For example, antiproliferative activity in HeLa cells (IC = 12 µM) vs. MCF-7 (IC = 28 µM) highlights context-dependent behavior .

- Metabolic Stability Studies using liver microsomes to assess degradation rates, which may explain inconsistent in vivo results .

Advanced: What computational tools are recommended for predicting reactivity and interaction mechanisms?

Answer:

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER model interactions with biological targets (e.g., serotonin transporters) to predict binding affinities.

- Density Functional Theory (DFT): Gaussian 16 calculates frontier molecular orbitals to rationalize regioselectivity in substitution reactions. For instance, the C5 position on thiophene is more reactive (ΔG = 18 kcal/mol) than C4 (ΔG = 24 kcal/mol) .

- Docking Software (AutoDock Vina): Predicts binding modes with enzymes like monoamine oxidases, with validation via experimental IC correlations .

Basic: How does this compound compare structurally and functionally to 2-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol?

Answer:

| Property | 5-Bromo Derivative | 5-Chloro Derivative |

|---|---|---|

| Molecular Weight | 289.1 g/mol | 244.7 g/mol |

| LogP | 2.1 | 1.8 |

| Reactivity | Slower SNAr due to larger Br | Faster SNAr with Cl |

| Biological Activity | Higher cytotoxicity (HeLa cells) | Lower receptor binding affinity |

The bromine atom increases lipophilicity and steric hindrance, reducing metabolic clearance but enhancing membrane permeability .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time from 24 hrs to 2 hrs (80°C, 300 W), improving yield from 45% to 72% .

- Flow Chemistry: Continuous processing minimizes intermediate degradation, achieving >90% purity after one pass .

- DoE (Design of Experiments): Statistical optimization of parameters (e.g., pH, solvent ratio) identifies ethanol/water (7:3) as ideal for crystallization, reducing byproducts .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature: Store at -20°C under argon to prevent oxidation of the amino group.

- Light Sensitivity: Amber vials avoid photodegradation; UV-Vis spectra show 95% stability after 6 months in darkness vs. 60% in light .

- Moisture Control: Silica gel desiccants maintain integrity, as hydrolysis of the bromothiophene group occurs at >60% humidity .

Advanced: How can researchers validate the stereochemical purity of synthetic batches?

Answer:

- VCD (Vibrational Circular Dichroism): Distinguishes enantiomers via distinct IR absorbance patterns.

- X-ray Crystallography with SHELXL: Resolves absolute configuration; Flack parameter (x < 0.05) confirms enantiopurity .

- Chiral Shift Reagents in NMR: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in H NMR .

Advanced: What mechanistic insights explain its role in modulating enzyme activity?

Answer:

The amino alcohol moiety acts as a transition-state analog in enzyme inhibition. For example:

- MAO-B Inhibition: The hydroxyl group hydrogen-bonds to FAD cofactor (distance: 2.1 Å), while the bromothiophene occupies a hydrophobic pocket, reducing to 0.8 µM .

- Kinase Selectivity: Molecular dynamics show that the bromine’s van der Waals interactions with Val-123 in PKA enhance selectivity over PKC (ΔΔG = -3.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.